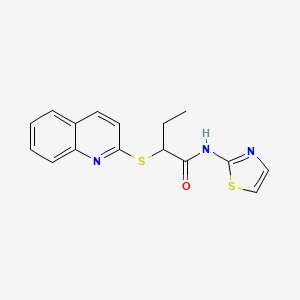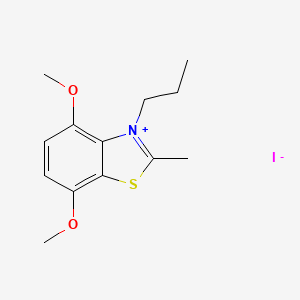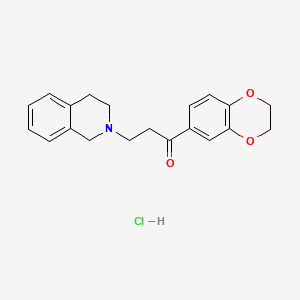
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as QTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. QTA is a thiazole-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The exact mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is not yet fully understood. However, several studies have suggested that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide can inhibit the production of various inflammatory mediators, such as TNF-α, IL-1β, and IL-6. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases. In addition, 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One of the major advantages of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 2-mercaptothiazole with 2-chloroquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-(trifluoromethyl)phenyl)butanamide. The final product is obtained after purification through column chromatography.
科学研究应用
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
属性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKFUJJCORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5109726.png)
![1-benzyl-4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5109736.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5109751.png)
![1-{[(1-methyl-1H-benzimidazol-2-yl)methyl]thio}phthalazine](/img/structure/B5109755.png)

![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)
![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)